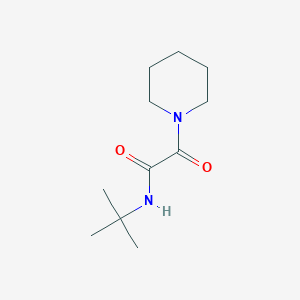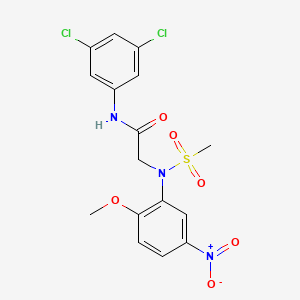![molecular formula C22H25N3O2 B4653806 N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4653806.png)
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
描述
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. E-4031 has been widely used in scientific research to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis.
作用机制
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. Ikr is responsible for the repolarization of the cardiac action potential and plays an important role in the regulation of cardiac rhythm. By blocking Ikr, N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide prolongs the action potential duration and increases the risk of arrhythmias.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It prolongs the action potential duration and the QT interval on the electrocardiogram. It reduces the repolarization reserve and increases the risk of early afterdepolarizations and triggered activity. It also reduces the contractility of cardiac cells by reducing the calcium transient.
实验室实验的优点和局限性
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a selective blocker of Ikr and does not affect other ion channels. It has a relatively long half-life and can be used for prolonged experiments. However, N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide also has some limitations. It can be toxic to cells at high concentrations and can cause arrhythmias in vivo. It is also relatively expensive compared to other potassium channel blockers.
未来方向
There are several future directions for research involving N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. One area of research is the investigation of the role of Ikr in drug-induced arrhythmias. Another area is the development of new drugs that selectively target Ikr and have fewer side effects than N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide can also be used to study the effects of genetic mutations on Ikr and to investigate the mechanisms underlying inherited arrhythmias. Finally, N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide can be used to study the effects of Ikr blockade on cardiac electrophysiology and contractility in different animal models.
科学研究应用
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been widely used in scientific research to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis. It has been used to study the effects of different drugs and genetic mutations on Ikr and to investigate the mechanisms underlying drug-induced arrhythmias. N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has also been used to study the effects of Ikr blockade on cardiac electrophysiology and contractility.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-27-21-12-8-6-10-17(21)20-15-18(22(26)23-13-14-25(2)3)16-9-5-7-11-19(16)24-20/h5-12,15H,4,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUQJBEDZJIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653729.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine](/img/structure/B4653739.png)
![N-cyclopentyl-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4653746.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4653752.png)

amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4653768.png)

![2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4653781.png)
![N-benzyl-N,2,3-trimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4653787.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4653798.png)
![N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4653816.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4653828.png)